molecular formula C9H7Cl2NO3 B2905643 2-chloro-N-(6-chloro-2H-1,3-benzodioxol-5-yl)acetamide CAS No. 930395-66-7

2-chloro-N-(6-chloro-2H-1,3-benzodioxol-5-yl)acetamide

Cat. No.: B2905643
CAS No.: 930395-66-7
M. Wt: 248.06
InChI Key: SDGJAQZTFXWSLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-chloro-N-(6-chloro-2H-1,3-benzodioxol-5-yl)acetamide typically involves the reaction of 6-chloro-1,3-benzodioxole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-chloro-N-(6-chloro-2H-1,3-benzodioxol-5-yl)acetamide undergoes various types of chemical reactions, including:

Scientific Research Applications

2-chloro-N-(6-chloro-2H-1,3-benzodioxol-5-yl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-(6-chloro-2H-1,3-benzodioxol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

2-chloro-N-(6-chloro-2H-1,3-benzodioxol-5-yl)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-chloro-N-(6-chloro-1,3-benzodioxol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO3/c10-3-9(13)12-6-2-8-7(1-5(6)11)14-4-15-8/h1-2H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGJAQZTFXWSLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)NC(=O)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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